Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-
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Overview
Description
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenoxyphenyl moiety. This compound is part of a broader class of thiourea derivatives known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The process often includes the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common practices to enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure and similar reactivity.
1,3-bis(3,4-dichlorophenyl) thiourea: A derivative with enhanced antioxidant activity.
N-(octyloxy)phenyl-N′-(cinnamoyl) thiourea: Known for its applications in materials science.
Uniqueness
Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- stands out due to its unique phenoxyphenyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
832099-10-2 |
---|---|
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-ylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,18-15(17)20)12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H3,17,18,20) |
InChI Key |
HKDLOXBJNFIECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
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